tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Peptidomimetics

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 862874-75-7) is a versatile pyrrolidine-based building block featuring a tert-butyloxycarbonyl (Boc) protected secondary amine and a free primary aromatic amine. With a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol, this racemic compound is widely employed as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 862874-75-7
Cat. No. B1372241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
CAS862874-75-7
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N
InChIInChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3
InChIKeyRYWQNZFJMSYAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 862874-75-7): A Key Boc-Protected Pyrrolidine Intermediate for Pharmaceutical Research


tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 862874-75-7) is a versatile pyrrolidine-based building block featuring a tert-butyloxycarbonyl (Boc) protected secondary amine and a free primary aromatic amine . With a molecular formula of C15H22N2O3 and a molecular weight of 278.35 g/mol, this racemic compound is widely employed as a synthetic intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and central nervous system (CNS) therapeutics . Its dual amine functionality allows for selective and sequential derivatization, making it a valuable tool for constructing complex molecular architectures in drug discovery programs .

Why Generic Substitution Fails: The Functional and Steric Nuances of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate


Despite being a common building block, simple substitution of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate with seemingly similar pyrrolidine or phenoxy analogs is not scientifically valid. Its specific value proposition lies in the precise arrangement of its three key functionalities: the Boc-protected pyrrolidine nitrogen, the flexible ether linkage at the 3-position of the ring, and the primary aromatic amine [1]. This specific combination dictates its unique reactivity profile, downstream synthetic utility, and the resulting three-dimensional orientation in final drug candidates. The compound's racemic nature distinguishes it from its individual enantiomers, (R)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 1036488-30-8) and (S)-tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate (CAS 179756-43-5), which are required for stereospecific syntheses [2]. Selecting the incorrect isomer or a structurally related but functionally distinct analog would irreversibly alter the synthetic pathway and biological outcome of a research project .

Quantitative Evidence for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: Purity, Pricing, and Stereochemical Differentiation


Boc-Protected Pyrrolidine Core Enables Selective Orthogonal Deprotection Chemistry

The compound's utility is defined by its orthogonal protecting groups: a Boc-protected secondary amine on the pyrrolidine ring and a free primary aromatic amine. This architecture allows for the selective deprotection of the pyrrolidine nitrogen under acidic conditions (e.g., TFA, HCl) while leaving the aromatic amine untouched, or vice versa, enabling sequential functionalization with distinct chemical moieties [1]. This is a crucial differentiator from analogs that lack this dual-amine system or possess different protecting group combinations (e.g., Cbz instead of Boc), which would require entirely different synthetic strategies and reaction conditions [1].

Medicinal Chemistry Organic Synthesis Peptidomimetics

Vendor-Specific Purity and Pricing: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate vs. Chiral Enantiomers

When sourcing this building block, the choice between the racemic mixture and its individual enantiomers involves a quantifiable trade-off in cost and application. For example, the racemate (this compound) is listed at $115 for 250mg (equivalent to $460/g) . In contrast, the (R)-enantiomer is priced at €165 for 250mg (~$720/g) . This price differential reflects the additional synthetic complexity or resolution steps required to obtain the single enantiomer. The racemate is the appropriate and more economical choice for research that does not require stereochemical control at the pyrrolidine's 3-position.

Medicinal Chemistry Organic Synthesis Procurement

Quantitative Purity Analysis: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate vs. (S)-Enantiomer

Vendor-certified purity is a critical parameter for reproducibility. This compound is reliably supplied with a purity of ≥97% as determined by HPLC . This is a key differentiator from the (S)-enantiomer, for which a typical vendor specification is a lower purity of 95% . This 2% absolute difference in purity can be significant in sensitive applications such as generating high-quality screening libraries or performing precise kinetic studies where impurities can confound results.

Analytical Chemistry Quality Control Procurement

Storage Stability and Handling: A Procurement-Relevant Comparison

The logistical requirements for compound storage can have a direct impact on operational costs and feasibility. This racemic compound is recommended for storage at 0-8 °C , a standard refrigeration temperature. In contrast, its (R)-enantiomer is classified as moisture-sensitive and requires storage under anhydrous conditions at an even lower temperature of 0-5 °C . This difference in storage specification (ambient vs. refrigerated/moisture-controlled) can influence procurement decisions based on available cold-chain infrastructure and the intended duration of use.

Compound Management Logistics Procurement

Lack of High-Strength Comparative Biological Activity Data: A Critical Procurement Consideration

A critical factor in selecting this compound is the notable absence of publicly available, peer-reviewed biological activity data for it as a final bioactive molecule. While it is recognized as a key intermediate in the synthesis of kinase inhibitors and CNS drugs, no IC50, Ki, or other potency values have been published for this compound against its purported targets [1][2]. This is a crucial differentiator from lead-like compounds that possess established structure-activity relationship (SAR) data. Therefore, procurement should be based on its proven role as a synthetic precursor, not as a tool compound for direct biological interrogation.

Chemical Biology Drug Discovery Procurement

Best Application Scenarios for tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in Research and Development


Achiral Library Synthesis for CNS Drug Discovery

This racemic intermediate is ideally suited for the parallel synthesis of diverse compound libraries targeting central nervous system (CNS) disorders . Its cost-effectiveness (~$460/g) and high purity (≥97% HPLC) enable the generation of hundreds of unique analogs for high-throughput screening, where the initial hit identification phase does not require a defined stereocenter at the pyrrolidine 3-position [1]. This is a standard application scenario supported by vendor documentation.

Core Scaffold for Kinase Inhibitor Lead Optimization

The 3-(4-aminophenoxy)pyrrolidine motif is a privileged scaffold in medicinal chemistry, and this Boc-protected variant serves as a direct precursor for constructing potent kinase inhibitors . Its orthogonal amine functionalities allow medicinal chemists to sequentially introduce key pharmacophores, such as a hinge-binding motif onto the pyrrolidine nitrogen and a solvent-exposed moiety onto the aniline, following established synthetic protocols for this class of molecules [1].

Material Science: Development of Functionalized Polymers

Beyond small-molecule pharmaceuticals, the dual amine structure of this compound makes it a valuable monomer for creating novel polymers with specific functional properties . The free aromatic amine can be used to covalently attach the building block to a polymer backbone or to introduce other functionalities post-polymerization, enabling the design of advanced materials for applications such as targeted drug delivery or bio-conjugation .

Analytical Chemistry Standard for LC-MS Method Development

Due to its well-defined structure and high vendor-certified purity (≥97% by HPLC), this compound can serve as a reliable reference standard for developing and validating LC-MS analytical methods . Its characteristic mass (278.35 g/mol) and chromatographic profile allow it to be used as an internal standard or a calibration compound for quantifying related impurities or metabolites in complex biological matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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